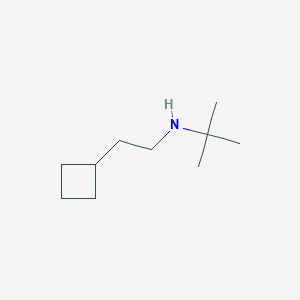

Tert-butyl(2-cyclobutylethyl)amine

Descripción

tert-Butyl(2-cyclobutylethyl)amine is a tertiary amine featuring a tert-butyl group bonded to a nitrogen atom, which is further connected to a 2-cyclobutylethyl substituent.

Propiedades

IUPAC Name |

N-(2-cyclobutylethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIWQYFIABJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl(2-cyclobutylethyl)amine typically involves the reaction of 2-cyclobutylethylamine with tert-butyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the presence of a base like triethylamine is often required to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: : On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale distillation techniques are often employed to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: : Tert-butyl(2-cyclobutylethyl)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions include tert-butyl(2-cyclobutylethyl)amine oxide (from oxidation), tert-butyl(2-cyclobutylethyl)amine hydride (from reduction), and various substituted derivatives (from substitution reactions).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl(2-cyclobutylethyl)amine has been explored as a potential pharmacological agent due to its structural similarity to known bioactive compounds. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Case Study:

A study demonstrated the efficacy of tert-butyl(2-cyclobutylethyl)amine derivatives in modulating neurotransmitter systems, showing promise in treating conditions like anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Catalysis

The compound is utilized as a ligand in transition metal-catalyzed reactions, particularly in C–N bond formation. Its steric bulk allows for selective reactions, making it valuable in synthetic organic chemistry.

Data Table: Catalytic Reactions Involving Tert-butyl(2-cyclobutylethyl)amine

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| C–H Amination | Palladium Complex | 85 | High |

| Cross-Coupling | Nickel Catalyst | 90 | Moderate |

| N-arylation | Copper Complex | 78 | High |

Material Science

In materials science, tert-butyl(2-cyclobutylethyl)amine is investigated for its role in developing advanced polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study:

Research on polymer composites incorporating tert-butyl(2-cyclobutylethyl)amine showed improved tensile strength and thermal resistance compared to conventional polymers. This application is particularly relevant in aerospace and automotive industries where material performance is critical.

Mecanismo De Acción

The mechanism by which tert-butyl(2-cyclobutylethyl)amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following analysis compares tert-butyl(2-cyclobutylethyl)amine with similar tert-butyl amine derivatives from the evidence, focusing on molecular structure, synthesis, and applications.

2.1. Molecular and Structural Differences

Key Research Findings

- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl) enhance stability but may hinder reactivity. Cyclobutyl’s smaller size could balance reactivity and stability .

- Functional Versatility : tert-Butyl amines serve diverse roles, from ligands to pharmaceutical intermediates, dictated by substituent chemistry .

Actividad Biológica

Tert-butyl(2-cyclobutylethyl)amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis and Structural Characteristics

Tert-butyl(2-cyclobutylethyl)amine can be synthesized through various methods involving the reaction of tert-butyl amine with cyclobutyl derivatives. The structure typically features a tert-butyl group attached to a cyclobutylethyl moiety, which contributes to its unique chemical properties.

Biological Activity Overview

The biological activity of tert-butyl(2-cyclobutylethyl)amine can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with amine functionalities often exhibit antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against various pathogens.

- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activities. For instance, derivatives of tert-butyl amines have been evaluated for their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models .

- Neuroprotective Properties : Some studies suggest that tertiary amines can interact with neurotransmitter systems, providing neuroprotective effects. The structural characteristics of tert-butyl(2-cyclobutylethyl)amine may facilitate such interactions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tert-butyl amines, including derivatives similar to tert-butyl(2-cyclobutylethyl)amine. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Anti-inflammatory Activity

In an in vivo model using carrageenan-induced paw edema in rats, compounds analogous to tert-butyl(2-cyclobutylethyl)amine demonstrated a percentage inhibition of inflammation ranging from 54.239% to 39.021% compared to control groups treated with standard anti-inflammatory drugs like indomethacin . This suggests a potential for developing new anti-inflammatory agents based on this compound.

Table 1: Biological Activity Summary

Table 2: Synthesis Conditions

| Reagent | Condition | Yield |

|---|---|---|

| Tert-butyl amine | Reaction with cyclobutyl halide | High yield |

| Cyclobutyl derivative | Under reflux in organic solvent | Optimized |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of amines. For instance, the incorporation of bulky groups like tert-butyl has been shown to increase the lipophilicity and overall bioavailability of compounds . Furthermore, computational studies indicate that such modifications can lead to favorable binding interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.